2-bromo-N-(2-methoxy-5-methylphenyl)butanamide
Description
2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with a butanamide moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Properties
IUPAC Name |
2-bromo-N-(2-methoxy-5-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-9(13)12(15)14-10-7-8(2)5-6-11(10)16-3/h5-7,9H,4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNJXPFMNPDBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide typically involves the bromination of a precursor compound followed by amide formation. One common synthetic route includes the following steps:
Bromination: The precursor compound, such as 2-methoxy-5-methylphenylbutanoic acid, is treated with a brominating agent like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Amide Formation: The brominated intermediate is then reacted with an amine, such as 2-methoxy-5-methylphenylamine, under appropriate conditions to form the final amide product.
Chemical Reactions Analysis
2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H16BrNO2
- Molecular Weight : 286.16 g/mol
- Structural Features :
- Bromo Group : Enhances reactivity and nucleophilic substitution potential.
- Methoxy Group : Increases lipophilicity and facilitates hydrogen bonding.
- Amide Linkage : Promotes intramolecular hydrogen bonding, influencing stability and reactivity.
Organic Synthesis
2-bromo-N-(2-methoxy-5-methylphenyl)butanamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
- Coupling Reactions : Participates in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Bromine replaced by nucleophiles | Substituted amides |
| Oxidation | Formation of oxides or acids | Carboxylic acids |
| Reduction | Removal of bromine or conversion to alcohols | Alcohols |
| Coupling | Formation of biaryl compounds | Various biaryl derivatives |
Biological Research
In biological studies, this compound is investigated for its effects on various biological systems. Its brominated amide structure may influence enzyme interactions and protein modifications.
- Biochemical Studies : Used to explore the effects of brominated compounds on cellular processes.
- Potential Therapeutic Applications : Research is ongoing to evaluate its efficacy against specific diseases, although no established medical uses have been confirmed yet.
Medicinal Chemistry
The compound's unique structural features suggest potential applications in drug development. Preliminary studies indicate possible anticancer and anti-inflammatory activities:
-
Anticancer Activity : Similar compounds have shown the ability to inhibit cancer cell proliferation through apoptosis induction.
Case Study Example :
- A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells.
- Anti-inflammatory Effects : Investigated for its ability to inhibit pro-inflammatory cytokines.
Study on Anticancer Properties
A study assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF-7). Results indicated significant cell death at micromolar concentrations, warranting further investigation into its specific mechanisms of action.
Study on Antimicrobial Activity
Research has shown that halogenated derivatives can inhibit bacterial growth effectively. For example:
- Inhibition Zone Assay Results :
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Control (Ampicillin) | 25 | Escherichia coli |
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the amide group may play a role in its reactivity and interactions with enzymes or receptors .
Comparison with Similar Compounds
2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide can be compared with other similar compounds, such as:
- 2-Bromo-N-(3-methoxyphenyl)butanamide
- 2-Bromo-N-(4-methylphenyl)butanamide
- 2-Bromo-N-(2,5-dimethylphenyl)butanamide
- 2-Bromo-N-(2-ethyl-6-methylphenyl)butanamide
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Biological Activity
2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The compound features a bromine atom, a methoxy group, and a butanamide moiety, which contribute to its biological activity.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that certain benzamide derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. These findings suggest that this compound may also possess similar anti-inflammatory effects.
Table 1: Comparison of Cytokine Inhibition by Related Compounds
| Compound | IL-1β Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|---|
| 5f | 70 | 65 | 60 |
| 4d | 75 | 70 | 58 |
| This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined based on future experimental data.
The proposed mechanism for the anti-inflammatory activity involves the inhibition of the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation. Compounds similar to this compound have been shown to prevent the phosphorylation of IκBα, thereby inhibiting NF-κB activation and subsequent cytokine production .
Case Studies
In a recent study involving various derivatives of butanamide, significant reductions in mRNA levels of inflammatory markers were observed in vivo. For example:
- Mice treated with compound 5f showed reduced levels of IL-1β and IL-6 after LPS-induced inflammation.
This suggests that compounds with structural similarities to this compound could be effective in managing inflammatory conditions.
Toxicity and Safety Profile
While evaluating the safety profile, it is essential to consider cytotoxicity levels. In vitro assays indicated that several related compounds did not exhibit significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide, and how can competing side reactions be minimized?
- Methodological Answer : The compound can be synthesized via bromination of the parent butanamide derivative using N-bromosuccinimide (NBS) in inert solvents like dichloromethane. Temperature control (0–5°C) minimizes over-bromination. For example, analogous brominations of N-arylbutanamides achieved >85% yield by maintaining stoichiometric ratios (1:1.05 substrate:NBS) and slow reagent addition . Purity is enhanced via recrystallization from ethanol/water mixtures.
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.2 ppm) first; compare with similar compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide ).
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and bromoalkane C-Br (~560 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]+) and bromine isotope patterns.
- Data Contradictions : Cross-validate with X-ray crystallography (e.g., related hydrazide derivatives in ) or computational DFT calculations to resolve ambiguities .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months; monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Light Sensitivity : Expose to UV (254 nm) and visible light; track bromine dissociation via ion chromatography.
- Humidity : Use desiccators with controlled RH (30–80%); assess hydrolysis by LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in this amide system?
- Methodological Answer : The bromine atom preferentially substitutes at the α-carbon of the butanamide chain due to:
- Electronic Effects : Electron-withdrawing amide group stabilizes the transition state.
- Steric Factors : Ortho-methoxy and para-methyl groups on the aryl ring hinder alternative substitution. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactivity .
Q. How can researchers address discrepancies between experimental and computational spectral data?
- Methodological Answer :
- Step 1 : Re-optimize computational parameters (e.g., solvent effects in DFT using PCM models).
- Step 2 : Compare with crystallographic data (e.g., bond lengths/angles from ) to validate structural assumptions .
- Step 3 : Use Bayesian statistics to quantify uncertainty in NMR chemical shift predictions (e.g., SHIFTX2 software) .
Q. What strategies are effective in synthesizing and characterizing derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Derivatization : Replace bromine with nucleophiles (e.g., amines, thiols) under SN2 conditions (DMF, 60°C).
- Characterization : Employ X-ray crystallography (e.g., morpholine-substituted pyrimidine derivatives in ) to confirm stereochemistry .
- SAR Workflow : Screen derivatives via high-throughput assays (e.g., enzyme inhibition), then prioritize candidates with >50% activity for pharmacokinetic profiling .
Q. What advanced analytical methods detect trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phase; detect de-brominated byproducts (e.g., N-(2-methoxy-5-methylphenyl)butanamide) at LOD <0.1% .
- ICP-MS : Quantify residual bromine (from unreacted Br2) with calibration curves (0.1–10 ppm range).
- 2D NMR : Resolve overlapping impurity signals via COSY and HSQC experiments .
Q. How can computational modeling predict biological target interactions for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
